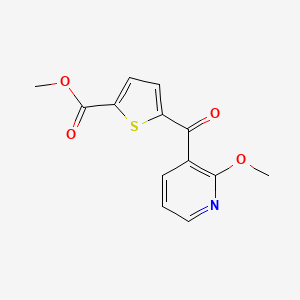

Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate” is an organic compound that belongs to the class of thiophene-based carbonyl compounds . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate” can be represented by the linear formula: CH3OC5H3NCOOCH3 .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Applications De Recherche Scientifique

Synthesis Methods

- Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate and related compounds have been synthesized using various methods. For instance, an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities, has been described, showcasing the potential for synthesizing similar compounds (Hirokawa, Horikawa, & Kato, 2000).

Anti-proliferative Activity

- Several derivatives of thiophene, a core component of Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate, have shown pronounced anti-proliferative activity and tumor cell selectivity (Thomas et al., 2017).

- Another study on 5-substituted 2-amino-3-carboxymethylthiophene derivatives, closely related to the compound of interest, demonstrated selective inhibition of tumor cell proliferation (Thomas et al., 2014).

Chemical Reactions and Functionalization

- Research has explored the chemical reactivity and potential functionalization of thiophene derivatives, which can inform the applications of Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate. For instance, distant functionalization of thiophene moieties in electrophilic reactions has been studied, providing insights into chemical manipulation and potential applications (Yang et al., 2000).

Medicinal Chemistry and Drug Synthesis

- The compound's relevance in medicinal chemistry is highlighted by studies on similar thiophene derivatives. For example, novel thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents, indicating the potential use of Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate in drug development (Mohareb et al., 2016).

Radiolabeling and PET Imaging

- Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate or its analogs could potentially be used in radiolabeling for PET imaging. A study on a related compound, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, as a potential neuroprotective drug, involved radiolabeling and demonstrated brain uptake in PET studies (Yu et al., 2003).

Chemical Characterization and Structure Elucidation

- The chemical characterization and structure elucidation of thiophene derivatives are essential for understanding the compound's potential applications. Studies have focused on crystal structure analysis and NMR spectroscopy to determine the structural details of similar compounds (Vasu et al., 2004).

Orientations Futures

Thiophene-based analogs have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJDQKHAHYYUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=C(S2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642170 |

Source

|

| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

CAS RN |

898786-17-9 |

Source

|

| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.